molecular formula C11H9NO4 B12289486 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid

3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid

Cat. No.: B12289486
M. Wt: 219.19 g/mol
InChI Key: CCDDHDNFBNINSM-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c13-10(7-4-2-1-3-5-7)9-8(11(14)15)6-16-12-9/h1-6,10,13H,(H,14,15)

InChI Key

CCDDHDNFBNINSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NOC=C2C(=O)O)O

Origin of Product

United States

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